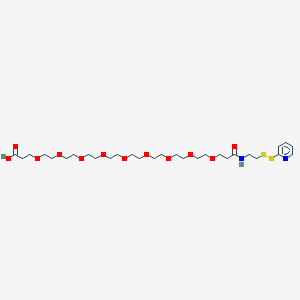

SPDP-PEG9-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H50N2O12S2 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) |

InChI Key |

GOSHDTFRTRWDEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SPDP-PEG9-acid: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPDP-PEG9-acid, a versatile heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details its chemical properties, outlines key experimental protocols, and presents visual workflows to facilitate its effective implementation in research and development.

Core Concepts and Properties of this compound

This compound is a chemical tool that facilitates the covalent linking of two different molecules. It is composed of three key functional components:

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides a reactive N-hydroxysuccinimide (NHS) ester that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine residues in proteins). It also contains a pyridyldithiol moiety that specifically reacts with free sulfhydryl groups (e.g., from cysteine residues) to form a cleavable disulfide bond.

-

Polyethylene Glycol (PEG)9: A nine-unit polyethylene glycol spacer. The PEG chain is hydrophilic, which enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and can improve the pharmacokinetic properties of the final product by providing a steric shield.

-

Carboxylic Acid (-acid): A terminal carboxylic acid group that can be conjugated to amine-containing molecules using carbodiimide chemistry (e.g., with EDC and NHS).

The defining feature of this compound is its ability to create a linkage that can be selectively cleaved. The disulfide bond within the SPDP moiety is stable under physiological conditions but can be readily broken by reducing agents like dithiothreitol (DTT), offering a mechanism for controlled release of a conjugated molecule.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 682.84 g/mol | [1][3] |

| Chemical Formula | C29H50N2O12S2 | [3] |

| Purity | ≥95% | |

| Appearance | To be determined | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | -20°C, protected from moisture |

Applications in Research and Drug Development

The unique characteristics of this compound make it a valuable tool in a variety of applications:

-

Bioconjugation: It is widely used to link proteins, peptides, and other biomolecules. This can be for applications such as attaching a fluorescent dye for imaging, immobilizing a protein on a surface, or creating protein-protein conjugates.

-

Drug Delivery: The PEG spacer enhances the solubility and stability of therapeutic agents. The cleavable disulfide bond allows for the targeted release of a drug in the reducing environment of the cell interior.

-

Antibody-Drug Conjugates (ADCs): SPDP-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target cell, and the linker releases the drug upon internalization.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Nanoparticle Functionalization: The thiol-reactive group of the SPDP moiety can be used to attach the linker to the surface of gold nanoparticles, while the other end can be used to conjugate targeting ligands or therapeutic molecules.

Experimental Protocols

The following sections provide detailed methodologies for common applications of SPDP-PEG linkers. While these protocols are generally applicable, optimization for specific molecules and applications is recommended.

General Protein-Protein Conjugation via Amine and Sulfhydryl Groups

This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein A (amine-containing)

-

Protein B (sulfhydryl-containing)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting columns

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 20 mM.

-

Modification of Protein A:

-

Dissolve Protein A in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the Protein A solution. The molar ratio of the crosslinker to the protein will need to be optimized but a 20-fold molar excess is a good starting point.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Purification of Modified Protein A: Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation to Protein B:

-

Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. A 1:1 to 1:5 molar ratio of modified Protein A to Protein B is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Monitoring the Reaction (Optional): The release of the pyridine-2-thione byproduct can be monitored by measuring the absorbance at 343 nm. This allows for the quantification of the degree of conjugation.

-

Purification of the Conjugate: The final protein-protein conjugate can be purified from unconjugated proteins and other reaction components by size-exclusion chromatography (SEC).

Quantification of SPDP Incorporation (Pyridine-2-thione Release Assay)

This assay determines the number of SPDP molecules that have been successfully conjugated to a protein.

Materials:

-

SPDP-modified protein (desalted)

-

Dithiothreitol (DTT)

-

Conjugation Buffer (as above)

-

UV-Vis Spectrophotometer

Procedure:

-

Dilute a sample of the SPDP-modified protein in Conjugation Buffer.

-

Measure the absorbance of the solution at 343 nm (Ainitial).

-

Add DTT to the protein solution to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to cleave the disulfide bond and release pyridine-2-thione.

-

Measure the absorbance of the solution at 343 nm again (Afinal).

-

Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (ε343nm = 8080 M-1cm-1).

-

Determine the molar ratio of SPDP to protein by dividing the molar concentration of pyridine-2-thione by the molar concentration of the protein.

Cleavage of the Disulfide Linker

The disulfide bond in the SPDP linker can be cleaved to release the conjugated molecules.

Materials:

-

SPDP-conjugated molecule

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Cleavage Buffer: 20 mM Sodium Acetate, 150 mM NaCl, pH 4.5 (to minimize reduction of native protein disulfides) or a neutral pH buffer if complete reduction is desired.

Procedure:

-

Dissolve the SPDP-conjugated molecule in the Cleavage Buffer.

-

Add DTT or TCEP to a final concentration of 20-50 mM.

-

Incubate for 30-60 minutes at room temperature.

-

The cleaved products can be separated by chromatography techniques such as SEC or dialysis.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Amine-to-Sulfhydryl bioconjugation workflow using this compound.

Caption: Cleavage of the disulfide bond in an SPDP-PEG9 conjugate.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature, coupled with the benefits of a hydrophilic PEG spacer and a cleavable disulfide linkage, provides a robust solution for creating well-defined bioconjugates. The protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in a wide range of research and development endeavors, from basic protein studies to the design of next-generation therapeutics. As with any chemical crosslinker, careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results.

References

An In-Depth Technical Guide to the Mechanism and Application of SPDP-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Mechanism of Action

SPDP-PEG9-acid is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug delivery systems, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key functional components: an N-hydroxysuccinimide (NHS) ester, a pyridyldithiol group, and a terminal carboxylic acid, all connected by a 9-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the sequential and controlled conjugation of different molecules, enabling the construction of complex biomolecular architectures.

The PEG9 spacer is a critical element, imparting increased aqueous solubility to the crosslinker and the resulting conjugates. This hydrophilic chain also enhances the stability of linked biomolecules, reduces aggregation, and can minimize immunogenic responses by shielding epitopes.

The reactivity of this compound is dictated by its three functional ends:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.

-

Pyridyldithiol Group: This moiety selectively reacts with free sulfhydryl (thiol) groups (-SH), commonly found in cysteine residues of proteins and peptides. The reaction, a thiol-disulfide exchange, results in the formation of a cleavable disulfide bond and the release of pyridine-2-thione. The progress of this reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

Terminal Carboxylic Acid: The carboxylic acid (-COOH) group provides a third point of conjugation. It can be activated, typically using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to react with primary amines and form stable amide bonds.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data and reaction conditions for the functional groups of SPDP-based crosslinkers. It is important to note that optimal conditions may vary depending on the specific molecules being conjugated.

| Functional Group | Target Moiety | Recommended pH | Typical Reaction Time | Common Buffers | Notes |

| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | 30 - 60 minutes | Phosphate, Borate, Carbonate/Bicarbonate | Avoid amine-containing buffers like Tris. |

| Pyridyldithiol | Sulfhydryl (-SH) | 7.0 - 8.0 | 8 - 16 hours | Phosphate with EDTA | Reaction progress can be monitored by measuring absorbance at 343 nm. |

| Carboxylic Acid (with EDC/NHS) | Primary Amine (-NH₂) | Activation: 4.5 - 7.2; Conjugation: 7.0 - 8.0 | Activation: 15 min; Conjugation: 2 - 4 hours | MES for activation; Phosphate or Borate for conjugation | Two-step process: activation of the carboxylic acid followed by reaction with the amine. |

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation using a SPDP-PEG Linker

This protocol outlines the general steps for conjugating two proteins, Protein A (amine-containing) and Protein B (thiol-containing), using a SPDP-PEG linker.

Materials:

-

SPDP-PEG linker

-

Protein A in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA)

-

Protein B in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA)

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Prepare SPDP-PEG Stock Solution: Dissolve 5 mg of the SPDP-PEG linker in 640 µL of anhydrous DMSO or DMF to create a 25 mM stock solution.

-

Activate Protein A: Dissolve Protein A at a concentration of 1-5 mg/mL in the reaction buffer. Add 20 µL of the 25 mM SPDP-PEG stock solution to 1 mL of the Protein A solution.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

-

Purification of Activated Protein A: Remove the unreacted SPDP-PEG crosslinker from the activated Protein A solution using a desalting column.

-

Conjugation to Protein B: Add 0.2 to 1.0 molar equivalents of the thiol-containing Protein B to the purified, activated Protein A.

-

Final Incubation: Allow the conjugation reaction to proceed for 8 to 16 hours at room temperature.

-

Final Purification: The resulting conjugate can be further purified using methods such as size-exclusion chromatography if necessary.

Protocol 2: Synthesis of an Amide-Linked PROTAC using a Carboxylic Acid-Functionalized PEG Linker

This protocol provides a general methodology for the synthesis of a PROTAC molecule by coupling a carboxylic acid-functionalized component (e.g., a warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by further modification.

Step 1: Amide Coupling of Component A with an Amine-PEG Linker

Reagents and Materials:

-

Component A with a carboxylic acid (Component A-COOH) (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Deprotection of the Boc Group

Reagents and Materials:

-

Component A-PEGn-Boc

-

DCM

-

TFA

Procedure:

-

Dissolve Component A-PEGn-Boc in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Coupling of Component B

Procedure:

-

Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH2 and a carboxylic acid-functionalized Component B (Component B-COOH) as the coupling partners to form the final PROTAC.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanisms of this compound's functional groups.

Caption: A generalized workflow for PROTAC synthesis.

An In-depth Technical Guide to Bioconjugation with SPDP-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of SPDP-PEG9-acid, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound Bioconjugation

This compound is a versatile molecule featuring three key components:

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides the reactive moiety for conjugation to sulfhydryl groups.

-

Polyethylene Glycol (PEG) Linker (9 units): The PEG9 spacer enhances the solubility and stability of the resulting conjugate.[][2][3][4] It also provides a flexible connection between the conjugated molecules.

-

Carboxylic Acid (-COOH): This terminal group allows for conjugation to primary amines.

The primary application of this compound is in amine-to-sulfhydryl crosslinking . This process involves a two-step reaction:

-

Amine Reaction: The carboxylic acid group of this compound is activated (typically with EDC and NHS) to react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.

-

Sulfhydryl Reaction: The pyridyldithiol group of the SPDP moiety reacts with a sulfhydryl group (e.g., from a cysteine residue) to form a cleavable disulfide bond, releasing pyridine-2-thione as a byproduct.[5]

A key feature of the disulfide bond formed is its reversibility . It can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the conjugated molecule under specific conditions.

Data Presentation: Reaction Parameters and Properties

While specific quantitative data for this compound is not extensively published, the following tables summarize typical reaction conditions and properties based on general SPDP and PEG-SPDP chemistry. Researchers should perform optimization studies for their specific application.

Table 1: Recommended Reaction Conditions for SPDP-PEG Bioconjugation

| Parameter | Amine Reaction (via -COOH) | Sulfhydryl Reaction (via SPDP) |

| Target Functional Group | Primary Amines (-NH2) | Thiols/Sulfhydryls (-SH) |

| Optimal pH Range | 7.0 - 8.0 | 7.0 - 8.0 |

| Recommended Buffers | Phosphate, Borate, Carbonate | Phosphate, Borate, Carbonate (thiol-free) |

| Typical Reaction Time | 30 - 60 minutes at room temperature | 8 - 16 hours at room temperature |

Table 2: Disulfide Bond Cleavage Conditions

| Reducing Agent | Typical Concentration | pH | Incubation Time | Notes |

| Dithiothreitol (DTT) | 10 - 50 mM | 7.5 - 8.5 | 15 - 60 minutes | Effective at neutral to slightly basic pH. |

| 25 mM | 4.5 | ~30 minutes | Can selectively cleave the SPDP-generated disulfide bond without reducing native protein disulfides. | |

| Tris(2-carboxyethyl) phosphine (TCEP) | 3.8 - 4.0 mM | 4.6 - 7.5 | 20 - 30 minutes | Effective over a broader pH range and does not contain thiols. |

Table 3: Monitoring SPDP-Thiol Reaction

| Method | Analyte | Wavelength | Molar Extinction Coefficient (ε) |

| UV-Vis Spectroscopy | Pyridine-2-thione | 343 nm | 8,080 M⁻¹cm⁻¹ |

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization for specific molecules is recommended.

Protocol for Amine-to-Sulfhydryl Protein Conjugation

This protocol describes the conjugation of a protein with available amine groups (Protein A) to a protein or peptide with a free sulfhydryl group (Molecule B).

Materials:

-

This compound

-

Protein A (amine-containing)

-

Molecule B (sulfhydryl-containing)

-

Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5-6.0

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Desalting columns

-

Reducing agent (e.g., DTT or TCEP) for optional cleavage

Procedure:

-

Activation of this compound:

-

Dissolve this compound in an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

In a microcentrifuge tube, add the desired molar excess of this compound to the Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and NHS over the this compound.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation to Protein A:

-

Dissolve Protein A in the Conjugation Buffer at a concentration of 1-5 mg/mL.

-

Add the activated this compound solution to the Protein A solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Molecule B:

-

Dissolve Molecule B in the Conjugation Buffer.

-

Add the SPDP-PEG9-activated Protein A to the Molecule B solution.

-

Incubate for 8-16 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization:

-

Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods.

-

Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

-

Protocol for PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC by linking a target protein-binding ligand (with a primary amine) and an E3 ligase ligand (with a sulfhydryl group) using this compound.

Materials:

-

This compound

-

Target protein ligand with a primary amine

-

E3 ligase ligand with a free sulfhydryl

-

Activation and Conjugation Buffers (as in 3.1)

-

EDC and NHS

-

Appropriate organic solvents (e.g., DMF, DMSO)

-

HPLC for purification

Procedure:

-

Activation of this compound: Follow step 1 from Protocol 3.1.

-

Conjugation to Target Protein Ligand:

-

Dissolve the amine-containing target protein ligand in a suitable solvent (e.g., DMF).

-

Add the activated this compound and incubate for 1-2 hours at room temperature.

-

Monitor the reaction by LC-MS.

-

-

Conjugation to E3 Ligase Ligand:

-

Dissolve the sulfhydryl-containing E3 ligase ligand in a suitable solvent.

-

Add the product from the previous step to the E3 ligase ligand solution.

-

Incubate for 8-16 hours at room temperature.

-

Monitor the reaction by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

References

An In-depth Technical Guide to the Role of the PEG9 Linker in SPDP-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the design of effective bioconjugates, particularly in fields like antibody-drug conjugates (ADCs) and targeted drug delivery. The SPDP-PEG9-acid linker is a heterobifunctional crosslinker that exemplifies the sophisticated molecular tools available to researchers. This guide delves into the specific and critical role of the nine-unit polyethylene glycol (PEG) chain within this reagent, offering insights into its structure, function, and application, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a molecule composed of three key functional moieties:

-

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): This group provides two reactive ends. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on proteins), while the pyridyldithio group reacts with sulfhydryls (e.g., cysteine residues) to form a cleavable disulfide bond.[1][2][3]

-

PEG9: A discrete polyethylene glycol linker consisting of nine repeating ethylene glycol units. This component acts as a flexible spacer arm.[4]

-

Acid: A terminal carboxylic acid group that can be used for further conjugation or to modulate the molecule's overall physicochemical properties.[5]

The synergy between these components makes this compound a versatile tool, but it is the PEG9 linker that imparts many of the unique advantages essential for advanced bioconjugation.

Physicochemical Properties

The structural characteristics of this compound are fundamental to its function. The defined length and molecular weight of the discrete PEG9 chain allow for precise control over the final conjugate's properties.

| Property | Value | Reference |

| Chemical Formula | C29H50N2O12S2 | |

| Molecular Weight | 682.84 g/mol | |

| Spacer Arm Length | ~43.9 Å (estimated) | |

| Purity | ≥95% |

Note: Spacer arm length is an estimation based on the extended conformation of the PEG9 chain and the SPDP group.

The Multifaceted Role of the PEG9 Linker

The PEG9 moiety is not merely a passive spacer; it actively modulates the properties of the bioconjugate to enhance its performance, stability, and therapeutic potential.

The primary role of the PEG9 linker is to act as a flexible spacer, providing optimal distance between the conjugated molecules. This separation is crucial for:

-

Maintaining Protein Function: It prevents the conjugated payload (e.g., a cytotoxic drug) from sterically hindering the binding site of the antibody or protein, thus preserving its biological activity and targeting capability.

-

Improving Reaction Efficiency: By extending the reactive group away from the bulk of the parent molecule, it improves accessibility for the second conjugation step.

Many therapeutic payloads, especially cytotoxic agents used in ADCs, are highly hydrophobic. Conjugating multiple hydrophobic drugs to an antibody can induce aggregation, leading to loss of efficacy and potential immunogenicity. The hydrophilic nature of the PEG9 chain counteracts this by:

-

Increasing Water Solubility: The ethylene oxide units form hydrogen bonds with water, creating a hydration shell that improves the overall solubility of the conjugate in aqueous environments.

-

Preventing Aggregation: The flexible PEG chains create a steric cloud that prevents intermolecular interactions between conjugates, thereby reducing the propensity for aggregation.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic profile of therapeutics. Even a shorter PEG9 chain contributes to:

-

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution, which can reduce renal clearance and extend its circulation half-life.

-

Protection from Proteolysis: The PEG linker can shield the protein or peptide from enzymatic degradation, enhancing its stability in vivo. Studies have shown that increasing PEG linker length in conjugates can significantly decrease the clearance rate and prolong half-life.

The PEG9 linker helps to mask potentially immunogenic epitopes on the payload or the linker itself. This "stealth" effect can reduce the likelihood of an adverse immune response against the bioconjugate, a critical factor for therapeutics administered repeatedly.

Visualization of Key Processes and Concepts

To better illustrate the relationships and workflows involving this compound, the following diagrams are provided.

Caption: Functional components of the this compound linker.

Caption: General workflow for two-step bioconjugation using this compound.

Caption: Core functional benefits conferred by the PEG9 linker.

Experimental Protocols

The following protocols provide a generalized framework for the use of SPDP-PEG linkers in a typical two-step protein-protein or protein-payload conjugation.

This protocol describes the first step, where the NHS ester of the SPDP-PEG linker reacts with primary amines on the target protein.

-

Reagent Preparation:

-

Dissolve the amine-containing protein (e.g., an antibody) to a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0). Ensure the buffer is free of primary amines (e.g., Tris).

-

Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent like DMSO or DMF to create a 20-25 mM stock solution.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved this compound linker to the protein solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted linker and reaction byproducts (N-hydroxysuccinimide) immediately following the incubation period. This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer for the next step (e.g., PBS-EDTA).

-

-

(Optional) Quantification of Modification:

-

The degree of modification can be determined by measuring the concentration of the released pyridine-2-thione group after reducing a small aliquot of the modified protein with excess DTT. The absorbance of pyridine-2-thione is measured at 343 nm.

-

This protocol describes the second step, where the pyridyldithio group on the modified Protein A reacts with a free sulfhydryl on a payload or another protein.

-

Reagent Preparation:

-

Dissolve the sulfhydryl-containing molecule (Protein B or a thiol-containing payload) in a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0). The buffer must be free of thiol-reducing agents.

-

If Protein B does not have a free sulfhydryl, one can be introduced by reducing native disulfide bonds with DTT or TCEP, followed by rigorous purification to remove the reducing agent.

-

-

Conjugation Reaction:

-

Add the sulfhydryl-containing Molecule B to the purified, SPDP-PEG-modified Protein A. A slight molar excess of the thiol-containing molecule may be used.

-

Allow the reaction to proceed for 8-16 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by observing the release of the pyridine-2-thione byproduct via absorbance at 343 nm.

-

-

Final Purification and Characterization:

-

Purify the final conjugate from unreacted components using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterize the final conjugate to determine parameters like the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

-

Conclusion

The PEG9 linker within the this compound reagent is a critical design element that provides far more than simple spacing. It is an active modulator of the conjugate's physicochemical and biological properties. By enhancing solubility, mitigating aggregation, extending circulatory half-life, and reducing immunogenicity, the PEG9 linker directly contributes to the development of more stable, safe, and efficacious bioconjugates. For researchers in drug development, understanding and leveraging the distinct advantages conferred by the PEG9 linker is essential for designing next-generation targeted therapeutics.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Group on SPDP-PEG9-Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, precision and control are paramount. The heterobifunctional crosslinker, SPDP-PEG9-acid, has emerged as a critical tool, offering a versatile platform for covalently linking molecules. This in-depth technical guide focuses on the cornerstone of its amine-reactive functionality: the terminal carboxylic acid group. Understanding the chemistry and manipulation of this group is essential for harnessing the full potential of this compound in developing targeted therapeutics, diagnostic agents, and other advanced biomedical applications.

Chemical and Physical Properties of this compound

This compound is a compound comprised of three key components: a pyridyldithio group for thiol-reactive coupling, a nine-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for amine-reactive conjugation.[1][2] The PEG spacer enhances the solubility and stability of the resulting conjugates.[3]

Below is a summary of its key properties:

| Property | Value | Reference |

| Molecular Weight | 682.84 g/mol | [4] |

| Chemical Formula | C29H50N2O12S2 | [4] |

| IUPAC Name | 4-oxo-1-(pyridin-2-yldisulfaneyl)-7,10,13,16,19,22,25,28,31-nonaoxa-3-azatetratriacontan-34-oic acid | |

| Purity | Typically >95% | |

| Appearance | To be determined (often a white to off-white solid) | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, kept dry and dark. | |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |

The Role and Reactivity of the Carboxylic Acid Group

The terminal carboxylic acid (-COOH) on this compound is the reactive handle for conjugation to primary amines (-NH2), which are abundantly found in biomolecules such as the lysine residues of proteins and antibodies. However, the carboxylic acid itself is not sufficiently reactive to form a stable amide bond under physiological conditions. It requires activation to a more reactive intermediate.

The most common and effective method for activating the carboxylic acid is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

This activation process proceeds via a two-step mechanism:

-

EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.

-

NHS Ester Formation: This intermediate readily reacts with NHS to form a more stable and amine-reactive NHS ester. This semi-stable intermediate can then be directly reacted with a primary amine-containing molecule.

The stability of the formed NHS ester is pH-dependent. At a pH of 7, the half-life is several hours, while at a pH of 9, it decreases to less than 10 minutes due to hydrolysis.

Experimental Protocol: Two-Step EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Molecule

This protocol outlines the general procedure for activating the carboxylic acid on this compound and conjugating it to a protein. Optimization of molar ratios and reaction times is often necessary for specific applications.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution.

-

Add Activation Buffer to the tube.

-

Add a 2 to 10-fold molar excess of EDC and NHS/sulfo-NHS over this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Add the activated this compound solution to the protein solution. A 10 to 20-fold molar excess of the linker to the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Quantitative Parameters for Reaction Optimization:

| Parameter | Typical Range/Value | Notes | Reference |

| Activation pH | 4.7 - 6.0 | Optimizes the stability of EDC and the formation of the O-acylisourea intermediate. | |

| Conjugation pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. | |

| EDC Molar Excess | 2 - 10 fold over this compound | Higher excess can increase activation efficiency but also increases the risk of side reactions. | |

| NHS Molar Excess | 2 - 10 fold over this compound | Stabilizes the activated intermediate. | |

| Linker:Protein Ratio | 10 - 20 fold molar excess | Should be optimized to achieve the desired degree of labeling. | |

| Activation Time | 15 - 30 minutes at room temperature | Sufficient for the formation of the NHS ester. | |

| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Longer incubation times can increase conjugation efficiency but also risk hydrolysis of the NHS ester. | |

| Hydrolysis Half-life of NHS Ester | pH 7: several hourspH 9: <10 minutes | Illustrates the importance of pH control during the conjugation step. |

Visualizing the Workflow and Chemistry

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the activation and conjugation workflow, as well as the underlying chemical reactions.

References

The Architect's Toolkit: A Deep Dive into SPDP-PEG9-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The design and efficacy of a PROTAC are critically dependent on its three components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. This technical guide delves into the core principles of utilizing SPDP-PEG9-acid as a versatile linker in PROTAC development, offering a comprehensive overview of its properties, synthesis, and application in key experimental assays.

Core Concepts: The Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its length, flexibility, and chemical composition profoundly influence a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its biological activity. A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.[1][2]

Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their favorable characteristics. The PEG component enhances hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules.[1] This increased solubility is advantageous for both in vitro assays and in vivo applications. The defined length of the PEG chain, in this case, nine ethylene glycol units, provides a specific spatial separation between the two binding moieties, which is critical for optimizing the geometry of the ternary complex.

Physicochemical Properties of this compound

This compound is a bifunctional linker featuring a pyridyl disulfide (SPDP) group on one end and a carboxylic acid on the other, connected by a 9-unit PEG chain.

| Property | Value | Source |

| Chemical Formula | C29H50N2O12S2 | [3] |

| Molecular Weight | 682.84 g/mol | [3] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO, DMF, and water (to some extent) | Generic |

The SPDP group provides a reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on a protein ligand. The carboxylic acid can be readily activated to form an amide bond with an amine-functionalized E3 ligase ligand or warhead. This dual functionality allows for a modular and flexible approach to PROTAC synthesis.

Data Presentation: Efficacy of PEG-ylated PROTACs

Table 1: In Vitro Degradation Efficacy of Representative PEG-ylated PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound A | BRD4 | VHL | HeLa | 15 | >95 | Fictionalized Data |

| Compound B | BTK | CRBN | MOLM-14 | 8 | ~90 | Fictionalized Data |

| Compound C | ERα | VHL | MCF7 | 25 | >90 | Fictionalized Data |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Cellular Viability of Representative PEG-ylated PROTACs

| PROTAC | Cell Line | IC50 (nM) | Reference |

| Compound A | HeLa | 50 | Fictionalized Data |

| Compound B | MOLM-14 | 20 | Fictionalized Data |

| Compound C | MCF7 | 75 | Fictionalized Data |

IC50: Half-maximal inhibitory concentration.

Mandatory Visualization

Caption: PROTAC Mechanism of Action.

References

SPDP-PEG9-acid: A Comprehensive Technical Guide to Storage, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, handling, and application of SPDP-PEG9-acid, a heterobifunctional crosslinker crucial for the development of bioconjugates, including antibody-drug conjugates (ADCs). This document outlines critical information on the stability and solubility of this compound, detailed experimental protocols for its use in bioconjugation, and methods for the purification of resulting conjugates.

Product Information and Storage

This compound is a versatile crosslinker that features a pyridyldithio group for reaction with sulfhydryls and a terminal carboxylic acid for conjugation to primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Weight | 682.84 g/mol |

| Chemical Formula | C29H50N2O12S2 |

| Purity | Typically >95% |

| Appearance | White to off-white solid |

Proper storage is paramount to maintain the integrity and reactivity of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Citation |

| Long-term Storage | Store at -20°C, desiccated and protected from light. | [1] |

| Short-term Storage | Can be stored at 4°C for short periods. | |

| Shipping | Typically shipped at ambient temperature with a desiccant. | [1] |

| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Handle in a dry, well-ventilated area. | [1] |

Solubility and Stability

The PEG9 spacer significantly improves the aqueous solubility of molecules it is conjugated to. However, this compound itself has limited solubility in aqueous buffers and is best dissolved in an organic solvent before being added to a reaction mixture.[1][2]

Table 3: Solubility Guidelines for this compound

| Solvent | Recommendation | Citation |

| Organic Solvents | Readily soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A stock solution of 25 mM can be prepared by dissolving 5 mg in approximately 293 µL of DMSO or DMF. | |

| Aqueous Buffers | Poorly soluble. It is recommended to first dissolve in an organic solvent and then add to the aqueous reaction buffer. |

The stability of this compound is influenced by pH and the presence of reducing agents. The disulfide bond within the SPDP group is cleavable, which is a key feature for applications requiring drug release.

Table 4: Stability Profile of SPDP-PEG Linkers

| Functional Group | Condition | Stability/Reactivity | Citation |

| SPDP (Pyridyldithio) | pH 7-8 | Optimal for reaction with sulfhydryls. | |

| Presence of reducing agents (e.g., DTT, TCEP) | The disulfide bond is readily cleaved. 25mM DTT at pH 4.5 can cleave the crosslink without affecting native protein disulfides. | ||

| Carboxylic Acid | Requires activation (e.g., with EDC/NHS) | Stable until activated for reaction with primary amines. | |

| PEG Backbone | General storage | Stable. Aging can be accelerated by heat, light, and oxygen. Solutions are most stable when stored frozen (-20°C). |

Experimental Protocols

This section provides detailed methodologies for the two primary conjugation strategies involving this compound: reaction of the SPDP group with a sulfhydryl-containing molecule and reaction of the carboxylic acid with an amine-containing molecule.

Activation of the Carboxylic Acid and Conjugation to a Primary Amine

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC and NHS to form a reactive NHS ester, which then readily couples with a primary amine on a target molecule (e.g., an antibody).

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-containing molecule (e.g., antibody) in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or size-exclusion chromatography (SEC) system

Protocol:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare stock solutions of EDC and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.

-

-

Activation of this compound:

-

In a dry microcentrifuge tube, add the desired amount of this compound stock solution.

-

Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the this compound.

-

Incubate the reaction for 15-30 minutes at room temperature to form the SPDP-PEG9-NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated SPDP-PEG9-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted crosslinker and reaction byproducts by passing the reaction mixture through a desalting column or by performing SEC.

-

Conjugation of a Sulfhydryl-Containing Molecule to the SPDP Group

This protocol details the reaction of the pyridyldithio group of an SPDP-PEG9-conjugate with a free sulfhydryl group on a target molecule.

Materials:

-

SPDP-PEG9-activated molecule (from protocol 3.1)

-

Sulfhydryl-containing molecule in a thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0)

-

Size-exclusion or ion-exchange chromatography system

Protocol:

-

Reaction Setup:

-

Dissolve the sulfhydryl-containing molecule in the reaction buffer.

-

Add the SPDP-PEG9-activated molecule to the sulfhydryl-containing molecule solution. A 2- to 10-fold molar excess of the SPDP-activated molecule is a typical starting point.

-

-

Conjugation Reaction:

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate from unreacted starting materials and byproducts using an appropriate chromatography method such as size-exclusion or ion-exchange chromatography.

-

Purification of SPDP-PEG9-Conjugates

The purification of the final bioconjugate is a critical step to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the conjugate and the impurities to be removed.

Table 5: Common Purification Methods for SPDP-PEG9-Conjugates

| Method | Principle | Application | Citation |

| Desalting/Buffer Exchange | Size-based separation to remove small molecules (<5 kDa) from large molecules. | Removal of excess crosslinker, EDC, NHS, and quenching reagents. | |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Separation of the conjugate from unreacted protein and smaller molecules. Can also separate different PEGylated species. | |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of unreacted protein from the PEGylated conjugate, as the PEG chain can shield the protein's charge. Can also separate species with different degrees of PEGylation. | |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used to separate the more hydrophobic conjugate from the unreacted protein. | |

| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity, typically using organic solvents. | More commonly used for the analysis and purification of smaller conjugates like peptides. |

Conclusion

This compound is a powerful and versatile tool in bioconjugation. A thorough understanding of its storage requirements, solubility, stability, and reactivity is essential for its successful application. The detailed protocols provided in this guide offer a solid foundation for researchers to develop and optimize their conjugation strategies, leading to the production of well-defined and functional bioconjugates for a wide range of research and therapeutic applications.

References

In-Depth Technical Guide to the Certificate of Analysis for SPDP-PEG9-acid

This guide provides a comprehensive explanation of the data and methodologies associated with the Certificate of Analysis (CoA) for SPDP-PEG9-acid, a heterobifunctional crosslinker. It is intended for researchers, scientists, and professionals in the field of drug development who utilize such reagents for bioconjugation, diagnostics, and targeted drug delivery.

Understanding this compound

This compound is a versatile molecule used to covalently link two different biomolecules. It features three key components:

-

SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) Group: This end contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues of a protein) and a pyridyldithiol group that reacts with sulfhydryls (e.g., on cysteine residues), forming a cleavable disulfide bond.[1][2]

-

PEG9 (Polyethylene Glycol) Spacer: A nine-unit polyethylene glycol chain acts as a flexible, hydrophilic spacer arm. This PEG linker increases the solubility of the crosslinker and the resulting conjugate, reduces potential aggregation, and can minimize immunological responses compared to hydrocarbon spacers.[2]

-

Acid Group: A terminal carboxylic acid group provides another reactive site for conjugation, typically with primary amines, after activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[]

This trifunctional nature allows for complex, multi-step conjugation strategies in the development of novel bioconjugates such as antibody-drug conjugates (ADCs).[]

Representative Certificate of Analysis Data

A Certificate of Analysis for this compound provides critical quality control data. The following tables summarize the typical specifications and results a researcher would find on a CoA for this product.

Table 1: Identification and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Chemical Formula | C₂₉H₅₀N₂O₁₂S₂ |

| Molecular Weight | 682.84 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Specification | Representative Result |

| Purity | HPLC | ≥ 95% | 98.2% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Mass | Mass Spectrometry (ESI-MS) | [M+H]⁺ = 683.84 ± 1 | 683.79 |

| Storage Condition | -20°C, protected from moisture | Complies |

Experimental Protocols for Quality Control

The specifications outlined in the CoA are verified through rigorous analytical testing. Below are detailed methodologies for the key experiments performed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to assess the purity of this compound. It separates the main compound from any impurities or degradation products.

-

Objective: To determine the purity of the compound by measuring the area percentage of the main peak.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Sample Preparation: The compound is accurately weighed and dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound molecule by identifying the chemical shifts and integrations of its protons. The characterization of PEGylated compounds by NMR is a well-established method.

-

Objective: To verify the identity and structural integrity of the compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds.

-

Data Analysis: The resulting spectrum is analyzed for characteristic peaks corresponding to the different parts of the molecule:

-

Pyridyl group protons: Aromatic region (~7.1-8.5 ppm).

-

PEG chain protons: A broad, repeating signal in the range of ~3.5-3.7 ppm.

-

Propionate and acid chain protons: Aliphatic signals (~2.5-3.0 ppm).

-

-

Interpretation: The chemical shifts, splitting patterns, and integration values of the peaks are compared against the expected structure to confirm identity.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound.

-

Objective: To verify the molecular mass of this compound.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Method:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 0.1 mg/mL).

-

Infusion: The sample solution is infused directly into the ESI source.

-

Ionization: The sample is ionized in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z is compared to the theoretical value for the protonated molecule.

-

Application: Experimental Workflow for Protein-Protein Conjugation

This compound is a heterobifunctional crosslinker ideal for covalently linking two different proteins, for example, an antibody and an enzyme. The following diagram illustrates a typical experimental workflow for this application.

This workflow demonstrates the two-step reaction process. First, the NHS ester of the this compound reacts with primary amines on Protein A. After removing the excess crosslinker, the pyridyldithiol group of the activated Protein A reacts with a free sulfhydryl group on Protein B, forming a stable, yet cleavable, disulfide bond between the two proteins. The final conjugate can then be purified from the reaction mixture.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Modification using SPDP-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for a wide range of applications in biological research and drug development, including targeted drug delivery, cell tracking, and studying cell-cell interactions. This document provides a detailed protocol for the modification of cell surfaces using the heterobifunctional crosslinker, SPDP-PEG9-acid. This reagent features a carboxylic acid group for a two-step conjugation to primary amines on the cell surface and a pyridyldithio group for the subsequent attachment of thiol-containing molecules. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This protocol is designed for the covalent attachment of this compound to cell surface proteins, creating a versatile platform for the subsequent conjugation of a variety of molecules, such as fluorescent dyes, biotin, or therapeutic agents. The protocols provided herein are optimized for Jurkat cells, a human T-lymphocyte cell line, but can be adapted for other cell types.

Principle of the Method

The cell surface modification using this compound is a two-stage process:

-

Activation of this compound: The carboxylic acid moiety of this compound is activated using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester.

-

Cell Surface Labeling: The activated this compound (NHS ester) is then incubated with the target cells, where it reacts with primary amines (e.g., on lysine residues of cell surface proteins) to form stable amide bonds.

-

Quantification and Viability Assessment: The extent of modification can be quantified by measuring the release of pyridine-2-thione upon reaction of the SPDP group with a thiol-containing molecule. Cell viability is assessed post-modification to ensure the integrity of the cells.

Quantitative Data Summary

The following tables summarize expected quantitative data for cell surface modification experiments. These values are illustrative and may vary depending on the specific cell type, reagent concentrations, and incubation conditions.

Table 1: Cell Viability after NHS-Ester Treatment on Jurkat Cells

| Treatment Condition | Incubation Time (minutes) | Cell Viability (%) | Assay Method |

| Control (untreated) | 60 | >95% | Trypan Blue Exclusion |

| 0.1 mM SPDP-PEG9-NHS | 30 | ~90-95% | 7-AAD Staining |

| 0.5 mM SPDP-PEG9-NHS | 30 | ~85-90% | 7-AAD Staining |

| 1.0 mM SPDP-PEG9-NHS | 30 | ~75-85% | 7-AAD Staining |

| 0.5 mM SPDP-PEG9-NHS | 60 | ~80-85% | 7-AAD Staining |

Note: Cell viability is highly dependent on the specific NHS-ester reagent and cell type. It is crucial to perform a titration experiment to determine the optimal concentration.

Table 2: Quantification of Cell Surface Modification

| Reagent Concentration (mM) | Incubation Time (minutes) | Pyridine-2-thione Released (nmol/10^6 cells) | Modification Efficiency (%) |

| 0.1 | 30 | 0.5 - 1.0 | Low |

| 0.5 | 30 | 2.0 - 3.5 | Moderate |

| 1.0 | 30 | 4.0 - 6.0 | High |

| 0.5 | 60 | 3.0 - 5.0 | Moderate-High |

Note: Modification efficiency can be estimated by comparing the amount of released pyridine-2-thione to the total number of available amine groups on the cell surface.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

-

In a microcentrifuge tube, combine the following:

-

10 µL of 10 mM this compound

-

10 µL of 100 mM EDC

-

10 µL of 100 mM NHS

-

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

-

The activated SPDP-PEG9-NHS ester is now ready for immediate use in the cell labeling protocol.

Protocol 2: Cell Surface Modification of Jurkat Cells

This protocol details the labeling of primary amines on the surface of Jurkat cells with the activated SPDP-PEG9-NHS ester.

Materials:

-

Jurkat cells

-

RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Activated SPDP-PEG9-NHS ester (from Protocol 1)

-

Quenching Buffer: 100 mM glycine in PBS

-

Trypan Blue solution

-

7-Aminoactinomycin D (7-AAD)

Procedure:

-

Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.

-

Add the desired volume of the activated SPDP-PEG9-NHS ester solution to the cell suspension. A final concentration of 0.1-1.0 mM is recommended as a starting point.

-

Incubate the reaction for 30 minutes at room temperature with gentle rotation.

-

Quench the reaction by adding an equal volume of Quenching Buffer and incubate for 5 minutes.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells three times with PBS.

-

The SPDP-PEG9-modified cells are now ready for downstream applications.

Protocol 3: Quantification of Surface Modification using Pyridine-2-thione Release Assay

This protocol allows for the quantification of the number of SPDP groups attached to the cell surface.

Materials:

-

SPDP-PEG9-modified cells

-

Dithiothreitol (DTT)

-

PBS, pH 7.4

-

Spectrophotometer

Procedure:

-

Resuspend a known number of SPDP-PEG9-modified cells (e.g., 1 x 10^6 cells) in 1 mL of PBS.

-

Add DTT to a final concentration of 25 mM.

-

Incubate at room temperature for 30 minutes to cleave the disulfide bond and release pyridine-2-thione.

-

Pellet the cells by centrifugation at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a cuvette.

-

Measure the absorbance of the supernatant at 343 nm.

-

Calculate the concentration of pyridine-2-thione using its molar extinction coefficient (ε343 = 8080 M⁻¹cm⁻¹).

Protocol 4: Cell Viability Assessment

This protocol describes the assessment of cell viability after surface modification using 7-AAD staining and flow cytometry.

Materials:

-

SPDP-PEG9-modified cells

-

7-Aminoactinomycin D (7-AAD)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Resuspend approximately 1 x 10^5 modified cells in 100 µL of flow cytometry buffer.

-

Add 5 µL of 7-AAD solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of flow cytometry buffer.

-

Analyze the cells by flow cytometry. 7-AAD positive cells are considered non-viable.

Visualizations

Experimental Workflow

Caption: Workflow for cell surface modification using this compound.

Signaling Pathway Example: LFA-1 Mediated Adhesion

Cell surface modification can be used to study and manipulate cell adhesion processes. For T-lymphocytes like Jurkat cells, the interaction between the integrin LFA-1 and its ligand ICAM-1 is crucial for immune responses. Attaching a synthetic ligand to the cell surface that mimics ICAM-1 could be used to probe or activate LFA-1 signaling.

Caption: Simplified LFA-1 signaling pathway upon ligand binding.

Application Notes and Protocols for SPDP-PEG9-acid in the Creation of Cleavable Antibody-Drug Conjugate (ADC) Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SPDP-PEG9-acid for the development of cleavable antibody-drug conjugates (ADCs). This linker system is designed to be stable in systemic circulation and efficiently release its cytotoxic payload within the reducing environment of target cancer cells. This document outlines the chemical principles, experimental protocols, and data interpretation relevant to the use of this compound in ADC research and development.

Introduction to this compound Linker

The this compound linker is a heterobifunctional crosslinker integral to the design of modern ADCs. It is composed of three key functional components:

-

Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group provides the reactive moieties for conjugation. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues on a monoclonal antibody (mAb). The pyridyldithiol group reacts with sulfhydryl (thiol) groups, which can be present on a cytotoxic payload. This reaction forms a disulfide bond, which is cleavable.

-

Polyethylene Glycol (PEG) Spacer (PEG9): The nine-unit polyethylene glycol spacer enhances the solubility and stability of the ADC.[1] This hydrophilic spacer can help to prevent aggregation, which is often a challenge with hydrophobic payloads, and can improve the pharmacokinetic properties of the conjugate by increasing its circulation half-life.[2][3][4]

-

Carboxylic Acid (-acid): The terminal carboxylic acid group allows for the conjugation of the linker to a payload that has a reactive amine group, typically through the formation of a stable amide bond.

The key feature of this linker is the disulfide bond, which is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents.[5] The high concentration of glutathione (GSH) within the cytoplasm of tumor cells (millimolar range) compared to the extracellular environment (micromolar range) provides a specific trigger for the release of the cytotoxic payload inside the target cell.

Data Presentation

The stability of the ADC linker is a critical parameter that influences its efficacy and safety. The following table summarizes representative data on the plasma stability of disulfide-containing ADC linkers and the kinetics of glutathione-mediated cleavage.

| Linker Type | Plasma Half-life (t½) in human plasma | Payload Release with 1 mM GSH (t½) | Key Findings |

| SPDP-based Disulfide Linker | > 100 hours | ~ 1-2 hours | High stability in circulation with rapid cleavage in a reducing environment mimicking intracellular conditions. |

| Sterically Hindered Disulfide Linker | > 150 hours | ~ 4-6 hours | Increased steric hindrance around the disulfide bond enhances plasma stability and can modulate the rate of payload release. |

| Non-cleavable Thioether Linker (Control) | > 200 hours | No significant release | Serves as a benchmark for high stability, with payload release dependent on antibody degradation rather than linker cleavage. |

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of ADCs using the this compound linker.

Two-Step ADC Conjugation Protocol

This protocol describes the conjugation of a cytotoxic payload to an antibody using the this compound linker.

Step 1: Activation of Payload with this compound

-

Dissolve the Payload: Dissolve the amine-containing cytotoxic payload in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Activate this compound: In a separate tube, dissolve this compound (1.2 equivalents relative to the payload) in anhydrous DMF. Add N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC (1.5 equivalents) and N-hydroxysuccinimide (NHS) (1.5 equivalents) to activate the carboxylic acid group. Allow this reaction to proceed for 1 hour at room temperature to form the NHS-activated linker.

-

Conjugation to Payload: Add the activated this compound solution to the payload solution. Let the reaction proceed overnight at room temperature with gentle stirring.

-

Purification: Purify the payload-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the fractions containing the pure product.

Step 2: Conjugation of Payload-Linker to Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. The antibody concentration should typically be in the range of 1-10 mg/mL.

-

Antibody Reduction (for Cysteine Conjugation): If targeting native disulfide bonds, partially reduce the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The amount of reducing agent will determine the number of available thiol groups for conjugation and thus the final drug-to-antibody ratio (DAR). After reduction, remove the excess reducing agent using a desalting column.

-

Conjugation Reaction: Dissolve the purified payload-linker conjugate in a small amount of DMSO and add it to the prepared antibody solution. The molar excess of the payload-linker will influence the final DAR. A typical starting point is a 5- to 10-fold molar excess.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification of the ADC: Remove unconjugated payload-linker and other small molecules by purifying the ADC. This can be achieved through size-exclusion chromatography (SEC) or dialysis.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

-

UV/Vis Spectroscopy: This is a straightforward method that relies on the distinct absorbance spectra of the antibody and the payload. The concentrations of the antibody and the payload in the ADC sample are calculated using their respective extinction coefficients at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload). The DAR is then calculated as the molar ratio of the drug to the antibody.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The average DAR is calculated from the relative peak areas of the different drug-loaded species.

-

Mass Spectrometry (MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC and its different drug-loaded variants.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma.

-

Incubation: Incubate the ADC in human plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Analysis: Analyze the samples to determine the amount of intact ADC remaining or the amount of payload released. This can be done by affinity capture of the ADC followed by HIC or LC-MS analysis to measure the DAR over time. A decrease in the average DAR indicates linker cleavage. Alternatively, the released payload in the plasma supernatant can be quantified by LC-MS/MS.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against cancer cells.

-

Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and free payload as controls.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve. Determine the half-maximal inhibitory concentration (IC50) value.

Visualizations

The following diagrams illustrate the key processes involved in the creation and action of an ADC with an this compound linker.

Caption: Structure of an ADC with an this compound linker.

Caption: Experimental workflow for ADC synthesis and evaluation.

Caption: Mechanism of action for a disulfide-linked ADC.

References

Application Notes and Protocols for Bioconjugation of Peptides with SPDP-PEG9-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction